molecular formula C10H17N3O2S B1266334 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 14417-12-0

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

Cat. No. B1266334
CAS RN: 14417-12-0
M. Wt: 243.33 g/mol
InChI Key: HERALKCUSVEQOM-UHFFFAOYSA-N
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Patent
US07148249B2

Procedure details

5.26 g sulphanilic acid fluoride and 16.5 ml of N,N-dimethyl-ethylenediamine are stirred for 4 hours at 100° C., then dissolved in ethyl acetate and extracted three times with saline solution. The residue obtained by evaporation of the organic phase is crystallised from diethyl ether and dried at 60° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](F)(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>C(OCC)(=O)C>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][S:1](=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
5.26 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)F
Name
Quantity
16.5 mL
Type
reactant
Smiles
CN(CCN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with saline solution
CUSTOM
Type
CUSTOM
Details
The residue obtained by evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
is crystallised from diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Name
Type
Smiles
CN(CCNS(=O)(C1=CC=C(C=C1)N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07148249B2

Procedure details

5.26 g sulphanilic acid fluoride and 16.5 ml of N,N-dimethyl-ethylenediamine are stirred for 4 hours at 100° C., then dissolved in ethyl acetate and extracted three times with saline solution. The residue obtained by evaporation of the organic phase is crystallised from diethyl ether and dried at 60° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](F)(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>C(OCC)(=O)C>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][S:1](=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
5.26 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)F
Name
Quantity
16.5 mL
Type
reactant
Smiles
CN(CCN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with saline solution
CUSTOM
Type
CUSTOM
Details
The residue obtained by evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
is crystallised from diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Name
Type
Smiles
CN(CCNS(=O)(C1=CC=C(C=C1)N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.